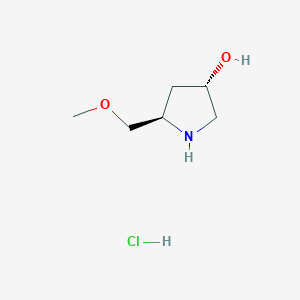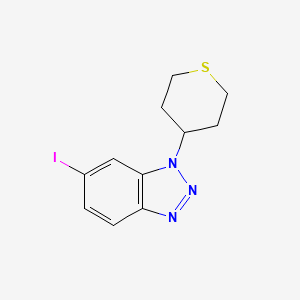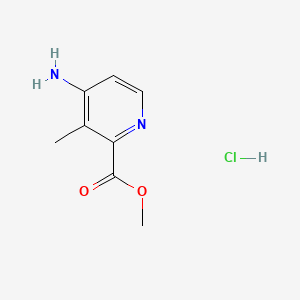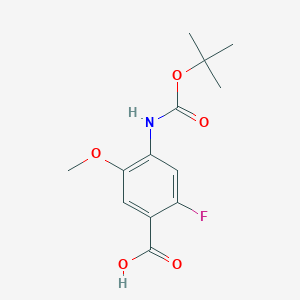![molecular formula C11H8N4O4 B13569266 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyrazine core fused with a piperidine-2,6-dione moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common approach includes:
Cyclization Reactions: Starting from pyrrole derivatives, cyclization reactions are employed to form the pyrrolo[3,4-b]pyrazine core.
Functional Group Transformations: Introduction of functional groups such as oxo groups at specific positions on the pyrrolo[3,4-b]pyrazine ring.
Coupling Reactions: Coupling the pyrrolo[3,4-b]pyrazine core with piperidine-2,6-dione through various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, chromatography, and recrystallization to obtain pure product.
Análisis De Reacciones Químicas
Types of Reactions
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups or removal of oxygen atoms.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of additional ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or amine-substituted compounds.
Aplicaciones Científicas De Investigación
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to influence cellular signaling.
Affect Gene Expression: Alter gene expression patterns to induce or suppress specific biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: A well-known compound with a similar structure, used in the treatment of multiple myeloma and leprosy.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic properties.
Pomalidomide: Another thalidomide analog with potent immunomodulatory effects.
Uniqueness
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione is unique due to its specific structural features and potential biological activities. Its pyrrolo[3,4-b]pyrazine core distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C11H8N4O4 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C11H8N4O4/c16-6-2-1-5(9(17)14-6)15-10(18)7-8(11(15)19)13-4-3-12-7/h3-5H,1-2H2,(H,14,16,17) |
Clave InChI |
KQDMKVZRCPRVHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=NC=CN=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


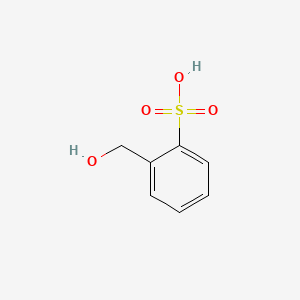

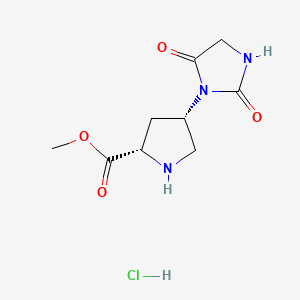
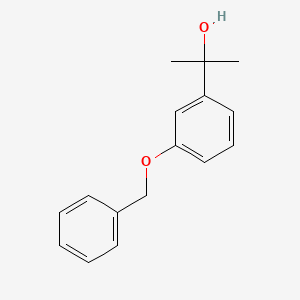


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)
